N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
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Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
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Scientific Research Applications
Thiazole Derivatives as GyrB Inhibitors
A study described the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues, highlighting their potential as Mycobacterium tuberculosis GyrB inhibitors. This research underscores the significance of thiazole derivatives in developing novel antituberculosis agents. The promising compound in this series demonstrated activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity, showcasing a multi-faceted approach to tackling tuberculosis without notable cytotoxic effects at relevant concentrations (Jeankumar et al., 2013).
Antitumor Activities of Thiazole Derivatives
Another study explored the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, which were evaluated for their anti-tumor activities. Some compounds exhibited higher inhibitory effects against human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, than the reference drug doxorubicin. This indicates the potential of thiazole derivatives in cancer therapy, with molecular modeling of certain compounds showing maximum inhibitory effect (Mohareb et al., 2013).
COVID-19 Inhibitors
Research on the design, synthesis, and characterization of N-aminothiazole-hydrazineethyl-pyridines targeted the SARS-CoV-2 main protease, highlighting the role of thiazole and pyridine scaffolds in addressing viral infections. The compounds showed significant binding energy in molecular docking studies, suggesting their potential as COVID-19 inhibitors. This study provides a foundation for further in vitro and in vivo research on these compounds as part of the ongoing fight against COVID-19 (Alghamdi et al., 2023).
Fluorescence Properties and Anticancer Activity
Co(II) complexes of thiazole derivatives were synthesized and studied for their fluorescence properties and anticancer activity. These complexes demonstrated potential in in vitro cytotoxicity studies against human breast cancer cell lines. The research showcases the versatility of thiazole derivatives in developing diagnostic tools and therapeutic agents with specific applications in oncology (Vellaiswamy & Ramaswamy, 2017).
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-8-17(23)22(13-14-9-5-6-12-20-14)19-21-18-15(24-4-2)10-7-11-16(18)25-19/h5-7,9-12H,3-4,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGQFNRKYSSLBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(C=CC=C3S2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.